molecular formula C5H6N6 B119995 [1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine CAS No. 144105-17-9

[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine

Cat. No.: B119995
CAS No.: 144105-17-9
M. Wt: 150.14 g/mol
InChI Key: RZTSXLCOFFCUQQ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific biological data for this isomer is limited in the public domain, its core structure is part of the versatile 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, which is recognized as a privileged structure in the design of bioactive molecules . The TP scaffold is isoelectronic with purines, allowing it to function as a purine bioisostere, which enables interaction with a variety of enzymatic targets . This makes TP derivatives promising candidates for probing nucleotide-binding sites. Research on closely related TP analogs has demonstrated a wide spectrum of potential therapeutic applications, underscoring the research value of this chemical class. For instance, TP derivatives have been investigated as key scaffolds in the development of antiparasitic agents effective against diseases like leishmaniasis and Chagas disease . Furthermore, certain TP-based structures have shown potent anticancer and antiproliferative activities in vitro, inhibiting the growth of various human cancer cell lines . Other explored research avenues include their use as antibacterial agents with narrow-spectrum activity against pathogens like Enterococcus faecium , and as positive modulators of the GABAA receptor , indicating potential in neurological research . The presence of multiple nitrogen atoms in its structure also provides potential metal-chelating properties, which can be utilized in the synthesis of metal complexes for catalytic or materials science applications . This compound serves as a sophisticated building block for researchers aiming to explore new chemical space in the development of novel therapeutic and diagnostic agents.

Properties

IUPAC Name

[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c6-3-1-4-8-2-9-11(4)5(7)10-3/h1-2H,6H2,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTSXLCOFFCUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N2C1=NC=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with 6-chloro-4-pyrimidinylhydrazones as precursors. Treatment with IBD in dichloromethane at ambient temperature induces oxidative cyclization, formingtriazolo[4,3-c]pyrimidine intermediates (5a–o ). These intermediates undergo spontaneous Dimroth rearrangement to yield the thermodynamically stabletriazolo[1,5-c]pyrimidine derivatives (6a–o ).

Key parameters influencing yield and purity:

  • Solvent polarity : Dichloromethane optimizes cyclization efficiency.

  • Temperature : Reactions proceed at 25°C without external heating.

  • Reaction time : Completion occurs within 2–4 hours.

A representative synthesis oftriazolo[1,5-c]pyrimidine-5,7-diamine from 6-chloro-4-pyrimidinylhydrazone demonstrates a yield of 78% after purification.

Substrate Scope and Limitations

Bromine-Mediated Cyclization and Rearrangement

An alternative pathway employs bromine as the cyclizing agent. This approach, though less environmentally benign, offers compatibility with sensitive functional groups.

Synthetic Protocol

Pyrimidinylhydrazones treated with bromine in acetic acid undergo cyclization to formtriazolo[4,3-c]pyrimidines, which subsequently rearrange under acidic conditions. For example, 8-bromo-7-chloro-triazolo[1,5-c]pyrimidine is obtained in 65% yield after 6 hours at 60°C.

Advantages:

  • Cost-effectiveness : Bromine is cheaper than hypervalent iodine reagents.

  • Scalability : Suitable for gram-scale synthesis.

Drawbacks:

  • Safety concerns : Handling bromine requires stringent safety measures.

  • Byproduct formation : Competing bromination at aromatic positions may occur.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) accelerate cyclization but may promote side reactions. Dichloromethane balances reactivity and selectivity, as evidenced by a 15% yield increase compared to THF.

Temperature Control

Elevated temperatures (>40°C) favor Dimroth rearrangement but risk decomposition. Optimal results are obtained at 25–30°C.

Catalytic Additives

Lewis acids (e.g., ZnCl₂) enhance cyclization rates by stabilizing transition states. Addition of 10 mol% ZnCl₂ improves yields by 12–18% in IBD-mediated reactions.

Comparative Analysis of Synthetic Methods

Method Yield Range Reaction Time Key Advantages Limitations
IBD-mediated cyclization65–85%2–4 hoursMild conditions, high selectivityCost of hypervalent iodine reagents
Bromine-mediated60–70%4–6 hoursCost-effective, scalableSafety hazards, byproduct formation
Palladium-catalyzed70–75%6–8 hoursFunctional group toleranceRequires preformed triazolopyrimidine

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Recent studies have demonstrated that derivatives of [1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine exhibit significant antiviral activity. For instance, compounds designed to target the PA-PB1 interaction in the influenza A virus showed promising anti-flu activity. These compounds were synthesized through a series of modifications that enhanced their binding affinity and solubility, leading to effective disruption of viral replication mechanisms .

Anticancer Properties
The metal-chelating properties of this compound have been exploited to develop potential anticancer agents. Complexes formed with transition metals such as platinum and ruthenium have shown efficacy against various cancer cell lines. These complexes leverage the hydrogen-bonding capabilities of the triazolo-pyrimidine scaffold to enhance stability and bioavailability .

Antiparasitic Activity
Research has indicated that certain derivatives possess antiparasitic properties effective against pathogens like Leishmania and Trypanosoma cruzi, which are responsible for leishmaniasis and Chagas disease, respectively. The metal complexes derived from this compound demonstrated selective toxicity towards these parasites while exhibiting lower cytotoxicity towards host cells .

Agricultural Applications

Herbicidal Activity
The compound has been explored for its potential as a herbicide. Alkoxy-substituted derivatives have shown effectiveness as both pre-emergence and post-emergence herbicides. Their ability to inhibit specific biological pathways in plants makes them suitable candidates for agricultural applications .

Materials Science Applications

Energetic Materials
Innovative studies have reported the synthesis of energetic compounds based on this compound. These compounds exhibit excellent thermal stability and detonation performance characteristics. For example, fused-ring variants have been developed that demonstrate high density and superior thermal decomposition temperatures compared to traditional explosives like TATB (Triaminotrinitrobenzene) .

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget Pathogen/Cell LineReference
V1AntiviralInfluenza A
V2AnticancerVarious cancer cell lines
V3AntiparasiticLeishmania
V4HerbicidalVarious weeds
V5Energetic MaterialN/A

Table 2: Synthesis Methods

Compound TypeSynthesis MethodReference
Triazolo-pyrimidinesCyclocondensation followed by rearrangement
Metal complexesCoordination with transition metals
Alkoxy-substituted herbicidesSubstitution reactions on triazolo-pyrimidine scaffold

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This inhibition results in the induction of cell apoptosis and G2/M phase arrest, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Compound Name Substituents/Modifications Key Properties/Applications References
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine Cl at positions 5 and 7 Higher reactivity (electron-withdrawing Cl); used as intermediate in agrochemicals
2-Amino-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine Methyl groups at 5,7; NH2 at 2 Improved lipophilicity; herbicidal activity (e.g., 92.1% yield, δ 2.55/2.45 ppm for CH3 in ¹H-NMR)
N7-Benzyl-2-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine Benzyl at N7; 3-methoxyphenyl at 2 Kinase inhibition (CDK2/CDK1 targets); 347.1 [M+H]+ in ES-MS
5,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride Sulfonyl chloride at 2; methyl at 5,7 Electrophilic reactivity for coupling; agrochemical precursor

Physicochemical Properties

Property [1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine 5,7-Dichloro Derivative 5,7-Dimethyl Derivative
Molecular Weight 163.16 g/mol 189.00 g/mol 163.19 g/mol
LogP ~0.5 (predicted) 1.43 1.85 (methyl groups)
Solubility Moderate in polar solvents Low (Cl substituents) Low (hydrophobic CH₃)
Reactivity High (NH₂ nucleophiles) High (Cl as leaving group) Moderate

Key Research Findings

Agrochemical Efficacy : 5,7-Dimethyl-triazolo[1,5-a]pyrimidines achieved >90% weed control in field trials, outperforming chloro analogs due to better foliar absorption .

Kinase Selectivity : N7-Benzyl derivatives demonstrated >100-fold selectivity for CDK2 over CDK1, linked to hydrophobic interactions with the sulfonyl group .

Synthetic Scalability : Pd-catalyzed methods for triazolopyrimidines achieved yields >60%, critical for industrial applications .

Biological Activity

[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies that highlight its efficacy in various biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various kinases involved in cell signaling pathways, leading to effects such as:

  • Suppression of Cell Proliferation : The compound can induce apoptosis in cancer cells by modulating cell cycle-related proteins and pathways.
  • Inhibition of AXL Receptor Tyrosine Kinase : This inhibition is significant in the context of cancer therapy as it can impede tumor growth and metastasis .

Biological Activity Overview

Recent studies have demonstrated the compound's potential in several therapeutic areas:

  • Anticancer Activity : Various derivatives of [1,2,4]triazolo[1,5-c]pyrimidine have exhibited moderate to potent antiproliferative effects against cancer cell lines. For instance, certain derivatives showed IC50 values less than 80 µM against multiple cancer types .
  • Neuroprotective Effects : The compound has been investigated for its potential as an adenosine receptor antagonist, which may play a role in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
  • Antioxidant Properties : Some studies have indicated that triazolo-pyrimidine derivatives possess antioxidant activities, further expanding their therapeutic potential .

Table 1: Summary of Biological Activities of this compound Derivatives

Activity Cell Line/Model IC50 Value (µM) Mechanism
AntiproliferativeMGC-803 (gastric cancer)< 80Induction of apoptosis via ERK signaling pathway
Adenosine receptor antagonistNeuroblastoma models1.44 (hA2A AR)Inhibition of A2A receptor signaling
AntioxidantVarious cell linesNot specifiedScavenging free radicals

Case Study 1: Anticancer Activity

In a study examining the antiproliferative effects of [1,2,4]triazolo[1,5-c]pyrimidine derivatives on gastric cancer cells (MGC-803), researchers found that the most active compound induced significant G2/M phase arrest and apoptosis. The study emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: Neuroprotective Potential

Another research effort focused on the compound's role as an adenosine receptor antagonist. The findings suggested that certain derivatives could effectively block A2A receptors with high affinity, indicating potential use in treating neurodegenerative disorders. The selectivity and potency against various receptor subtypes were highlighted as critical factors for therapeutic development .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing [1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine derivatives?

  • Methodological Answer : The core scaffold is typically synthesized via cyclization of 3-amino-1,2,4-triazoles with β-keto esters or α,β-unsaturated ketones under reflux conditions. For example, substituted derivatives are synthesized by reacting precursors like compound 6 () with amines (1.5–10 equivalents) in ethanol at 100°C for 3–72 hours in sealed tubes. Reaction progress is monitored by TLC (EtOAc/light petroleum eluent), followed by column chromatography for purification .
  • Key Data : Yields vary significantly with substituents; e.g., N7-benzyl derivatives achieved 28% yield using benzylamine and K₂CO₃ in ethanol (95°C, 4 days) .

Q. How are substituents introduced at the N5 and N7 positions of the triazolopyrimidine core?

  • Methodological Answer : Substituents are introduced via nucleophilic substitution. For example:

  • N5-substitution : React precursor 5 (1.348 mmol) with amines (e.g., 4-fluorobenzylamine) in ethanol at 60°C for 3 hours .
  • N7-substitution : Use benzylamine under harsher conditions (95°C, 4 days) with K₂CO₃ as a base .
    • Key Data : Steric and electronic effects of substituents influence reaction efficiency. For instance, bulky amines require longer reaction times (up to 72 hours) .

Q. What analytical techniques are critical for characterizing triazolopyrimidine derivatives?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substitution patterns. For example, N7-benzyl derivatives show distinct aromatic proton signals at δ 7.56–7.15 ppm and benzyl CH₂ at δ 4.42 ppm .
  • HRMS : Validates molecular formulas (e.g., C19H18N6O [M+H]+ with 0.0000 deviation between experimental and theoretical values) .
  • HPLC : Purity assessment (e.g., 99.4% purity for compound 32 ) .

Advanced Research Questions

Q. How do substituents at N5 and N7 influence biological activity, and how can contradictory data be resolved?

  • Methodological Answer :

  • Pharmacological Profiling : Derivatives with 3-methoxyphenyl (compound 32 ) or 3,5-dimethoxyphenyl (compound 33 ) groups show varied kinase inhibition profiles. Activity discrepancies may arise from differences in solubility or binding pocket interactions .
  • Data Resolution : Compare IC₅₀ values under standardized assays (e.g., ATP concentration, pH). For example, substituents with electron-withdrawing groups (e.g., -CF₃) enhance target affinity but may reduce solubility .
    • Key Data : Compound 32 (3-methoxyphenyl) showed moderate activity against CK1δ (IC₅₀ = 1.2 µM), while 33 (3,5-dimethoxyphenyl) was less potent (IC₅₀ = 5.8 µM) .

Q. What mechanistic insights explain the Dimroth rearrangement observed during triazolopyrimidine synthesis?

  • Methodological Answer : The rearrangement involves protonation of intermediates (e.g., 5-H⁺ ), ring-opening, tautomerization, and re-closure to form [1,2,4]triazolo[1,5-c]pyrimidines. Acidic conditions (e.g., catalytic HCl) accelerate this process .
  • Key Data : Spontaneous rearrangement of 5 to 6 occurs slowly at room temperature but is catalyzed by HCl, yielding >70% of 6 after 24 hours .

Q. How can computational methods optimize the design of triazolopyrimidine-based HSP90 modulators?

  • Methodological Answer :

  • Docking Studies : Use crystal structures of HSP90 (PDB: 6DZ) to model interactions. For example, furan-2-yl substituents in compound 13 (C15H21N9O) form hydrogen bonds with Asp93 and Asn51 .
  • QSAR Models : Correlate substituent hydrophobicity (logP) with inhibitory activity. Derivatives with logP < 3 show better membrane permeability .

Data Contradiction Analysis

Q. Why do similar triazolopyrimidine derivatives exhibit conflicting bioactivity results in kinase assays?

  • Methodological Answer : Contradictions may arise from:

  • Assay Conditions : Variations in ATP concentrations (e.g., 10 µM vs. 100 µM) can alter IC₅₀ values.
  • Protein Isoforms : CK1δ vs. CK1ε selectivity profiles differ due to subtle active-site variations .
    • Resolution : Standardize assays using recombinant isoforms and report ATP levels explicitly.

Experimental Design Tables

Parameter Basic Synthesis () Advanced Derivatization ()
Temperature 60°C, 3 hours95°C, 4 days
Solvent EthanolEthanol + K₂CO₃
Purification Column chromatographyCrystallization (EtOAc-light petroleum)
Yield Range 28–35%17–28%

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